N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
Description
This compound features a pyrazole core substituted with methyl groups at the 1- and 5-positions, linked via an ethyl chain to a thioacetamide group.
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3OS/c1-11-9-13(18-19(11)2)7-8-17-15(20)10-21-14-5-3-12(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIDXKXBGCSTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The 1,5-dimethylpyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example:
- Hydrazine hydrate reacts with acetylacetone (2,4-pentanedione) in ethanol under reflux (4–6 hours), yielding 1,5-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Decarboxylation : The ester undergoes hydrolysis (2 M NaOH, 80°C) followed by acidification (HCl) to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is decarboxylated at 200°C to form 1,5-dimethyl-1H-pyrazole.
Ethylamine Side Chain Introduction
- Mannich Reaction : 1,5-Dimethyl-1H-pyrazole reacts with formaldehyde and ammonium chloride in acetic acid, producing 3-aminomethyl-1,5-dimethyl-1H-pyrazole.
- Reductive Amination : Alternatively, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde is treated with ethylamine and sodium cyanoborohydride in methanol, yielding 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine.
Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid
Thioether Bond Formation
The thioether linkage is established via nucleophilic substitution between 4-fluorothiophenol and a haloacetic acid derivative:
- Reaction Conditions : 4-Fluorothiophenol (1.2 equiv), chloroacetic acid (1.0 equiv), and anhydrous potassium carbonate (2.5 equiv) in dimethylformamide (DMF) at 90°C for 2 hours.
- Workup : The mixture is poured into ice water, and the precipitated product is filtered and recrystallized from ethanol to yield 2-((4-fluorophenyl)thio)acetic acid (78–85% yield).
Alternative Route: Oxidative Coupling
- Thioglycolic Acid Coupling : 4-Fluorobenzenethiol reacts with thioglycolic acid in trifluoroacetic acid (TFA) at 60°C for 20 hours, followed by oxidation with hydrogen peroxide (30%) in acetic acid/methanol to form the sulfinyl intermediate, which is reduced to the thioether.
Amide Bond Formation: Final Coupling Step
Carbodiimide-Mediated Coupling
- Activation : 2-((4-Fluorophenyl)thio)acetic acid (1.0 equiv) is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.
- Amination : 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethylamine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours. Purification via flash chromatography (ethyl acetate/hexanes, 1:1) affords the target compound in 70–75% yield.
One-Pot TFA-Mediated Coupling
- Direct Coupling : A mixture of 2-((4-fluorophenyl)thio)acetic acid, 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine, and TFA (3 equiv) in DCM is stirred at 40°C for 6 hours. TFA acts as both catalyst and solvent, simplifying the workup (yield: 68–72%).
Comparative Analysis of Synthetic Routes
Optimization and Challenges
Pyrazole Alkylation Side Reactions
Thioether Oxidation
- Issue : Unintended oxidation to sulfone derivatives during storage.
- Solution : Addition of antioxidants (e.g., butylated hydroxytoluene) to the final product.
Scalability and Industrial Relevance
The carbodiimide method is preferred for gram-scale synthesis due to reproducibility, while the TFA route suits milligram-scale research. Patent US9567358B2 highlights analogous pyrazole-acetamide derivatives synthesized via similar protocols, underscoring industrial applicability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Research indicates that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide exhibits a range of biological activities that make it a candidate for further investigation in medicinal applications.
Antimicrobial Activity
Compounds similar to this one have shown significant antimicrobial properties. Studies have reported that pyrazole derivatives can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 64 to 1024 µg/mL against different microorganisms .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the inhibition of key survival pathways .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial properties of various pyrazole derivatives, it was found that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The inhibition zones measured between 14–17 mm, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer effects of pyrazole derivatives revealed that this compound induced significant cytotoxicity in MCF-7 cells with an IC50 value around 6.5 µM. This suggests its potential as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and fluorophenyl group can enhance binding affinity and specificity to these targets, while the thioacetamide moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Pyrazole vs.
- Substituent Effects : The 4-fluorophenylthio group in the target compound contrasts with dichlorophenyl () or methylsulfanyl () groups. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine .
- Thioacetamide vs. Acetamide : The sulfur atom in the thioacetamide group may alter hydrogen-bonding capacity and redox stability relative to oxygen-based acetamides .
Hydrogen-Bonding and Crystallographic Behavior
The target compound’s amide group is expected to participate in N–H···O/S hydrogen bonds, similar to analogs in , which form R₂²(10) dimeric motifs . However, the 4-fluorophenylthio group’s sulfur atom may engage in weaker C–H···S interactions, influencing crystal packing differently than chlorine or methylsulfanyl substituents .
Table 2: Hydrogen-Bonding Patterns in Analogs
Biological Activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate acylating agents. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine with a 1,3-diketone.
- Thioether Formation : Reaction with 4-fluorobenzenethiol to introduce the thio group.
- Acetamide Formation : Coupling with acetic anhydride or acetic acid under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to alterations in cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 10 | 0.25 | E. coli |
This data indicates that derivatives exhibit minimum inhibitory concentrations (MICs) in the low microgram range, suggesting potent antimicrobial properties .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds similar to this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 76 | 86 |
| Compound B | 61 | 75 |
These findings suggest that modifications in the pyrazole structure can enhance anti-inflammatory activity .
Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. For example, certain compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A549 (Lung Cancer) | 49.85 |
| Compound D | HeLa (Cervical Cancer) | 35.50 |
These results indicate that specific structural features contribute to enhanced anticancer activity .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against multiple bacterial strains. The results showed that modifications in the side chains significantly impacted their effectiveness against resistant strains .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, revealing that specific substitutions led to a marked decrease in inflammatory markers in vitro .
- Anticancer Screening : In a comprehensive study on various pyrazole derivatives, significant cytotoxicity was observed in several cancer cell lines, supporting the hypothesis that these compounds can serve as potential chemotherapeutics .
Q & A
Q. What are the common synthetic routes for preparing N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide?
A typical method involves coupling a carboxylic acid derivative (e.g., 4-fluorophenylthioacetic acid) with an amine-containing pyrazole intermediate using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane. Triethylamine is often added to neutralize HCl byproducts. Post-reaction purification includes extraction, washing with saturated NaHCO₃, and crystallization from solvents like methylene chloride .
Q. How is the compound structurally characterized in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement, with H atoms placed in calculated positions and refined using a riding model. Key parameters include bond angles (e.g., C–S–C ≈ 100°) and torsion angles (e.g., dihedral angles between aromatic rings ≈ 50–80°) to confirm stereochemistry .
Q. What analytical techniques validate purity and identity?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies proton and carbon environments. Melting point analysis and HPLC are used for purity assessment. For example, a sharp melting point range (e.g., 473–475 K) and consistent NMR peaks (e.g., N–H protons at δ ≈ 10 ppm) indicate high purity .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
The amide group forms N–H···O hydrogen bonds with adjacent molecules, creating R₂²(10) dimer motifs. These interactions stabilize the crystal lattice and dictate packing patterns. Graph set analysis (Bernstein et al., 1995) can quantify these interactions, with bond lengths (~2.8–3.0 Å) and angles (~160–170°) critical for stability .
Q. What experimental strategies address steric repulsion-induced conformational variations in similar acetamides?
Steric hindrance between substituents (e.g., dichlorophenyl and pyrazole rings) leads to deviations in dihedral angles (e.g., 64.82° vs. 80.70°). Computational modeling (DFT) paired with SC-XRD can predict and validate these angles. Refinement using SHELXL with anisotropic displacement parameters improves accuracy .
Q. How can researchers resolve contradictions in crystallographic data for structurally related analogs?
Cross-validate results using multiple refinement programs (e.g., OLEX2, Phenix) and compare with spectroscopic data (e.g., IR for functional groups). For example, conflicting torsion angles in similar compounds may arise from twinning or disorder, which require advanced refinement strategies like TWINLAW in SHELXL .
Q. What role do substituents (e.g., 4-fluorophenylthio) play in modulating biological activity?
The 4-fluorophenylthio group enhances lipophilicity and metabolic stability, potentially improving membrane permeability. Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing F with Cl or CH₃) and testing in bioassays .
Methodological Notes
- Crystallization Optimization : Slow evaporation from dichloromethane/hexane mixtures yields high-quality crystals for SC-XRD .
- Data Validation : Use the CheckCIF tool to identify outliers in crystallographic data (e.g., ADPs, bond lengths) .
- Synthetic Scalability : Replace EDC·HCl with greener alternatives (e.g., DMT-MM) for large-scale synthesis while monitoring racemization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
